8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzyl group attached to a piperazine ring, further connected to a purine scaffold. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the bromobenzyl piperazine intermediate: This step involves the reaction of 4-bromobenzyl chloride with piperazine under basic conditions to form 4-(4-bromobenzyl)piperazine.
Coupling with a purine derivative: The intermediate is then coupled with a purine derivative, such as 7-butyl-3-methylxanthine, under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction at specific functional groups, such as the purine ring or the piperazine moiety.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides, typically under basic or neutral conditions.
Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while oxidation or reduction can modify the purine or piperazine rings.
Scientific Research Applications
8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or neuroprotective activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(4-(4-methylbenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione lies in the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This difference can influence its reactivity, binding affinity to targets, and overall biological activity.
Properties
IUPAC Name |
8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-7-butyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN6O2/c1-3-4-9-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-12-10-26(11-13-27)14-15-5-7-16(22)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMRZQLRRALXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Br)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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